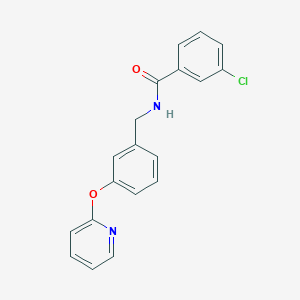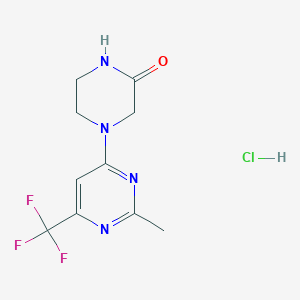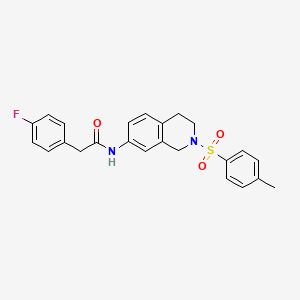![molecular formula C16H11Cl3N4O2 B2663524 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea CAS No. 1070960-41-6](/img/structure/B2663524.png)
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C16H11Cl3N4O2 and its molecular weight is 397.64. The purity is usually 95%.
BenchChem offers high-quality 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry and Dimerization
The compound 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea demonstrates potential applications in supramolecular chemistry due to its structural similarity to ureidopyrimidinones, which are known to dimerize via hydrogen bonding. This dimerization is significant for constructing supramolecular polymers and materials with specific functionalities. The high dimerization constant of ureidopyrimidinones in solvents like chloroform suggests potential for forming stable supramolecular assemblies, which could be applied in nanotechnology, drug delivery systems, and the development of new materials with tailored properties (Beijer et al., 1998).
Herbicidal Activity
Another research application of the chemical structure related to 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea is in the field of agriculture, particularly in developing new herbicides. Studies on substituted phenyltetrahydropyrimidinones, which share a core structure with the compound , have shown that these compounds inhibit carotenoid biosynthesis in plants by targeting the phytoene desaturase enzyme. This mechanism of action results in chlorosis and can effectively control weed growth in agricultural settings, indicating potential for the development of new herbicidal agents (Babczinski et al., 1995).
Anticancer and Antimicrobial Activities
Compounds with structural similarities to 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea have been investigated for their potential antimicrobial and anticancer activities. Specifically, N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles derived from related structures have demonstrated significant activity against various cancer cell lines and microbial strains. This suggests a promising avenue for the development of new therapeutic agents based on the compound's structure, with potential applications in treating infectious diseases and cancer (El-Sawy et al., 2013).
Synthesis of Heterocyclic Compounds
The ability of related urea compounds to undergo chemical reactions forming heterocyclic structures indicates potential applications in synthetic organic chemistry. For example, reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives have been explored for the synthesis of imidazolyl-pyrimidinones and other heterocycles. These processes are valuable for creating a variety of compounds with potential biological activities, highlighting the utility of the compound's structure in the synthesis of new pharmaceuticals and chemicals with diverse applications (Matsuda et al., 1976).
properties
IUPAC Name |
1-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2/c1-8-14(15(24)23-7-9(17)2-3-13(23)20-8)22-16(25)21-12-5-10(18)4-11(19)6-12/h2-7H,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPQYXQQBOCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)
![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)
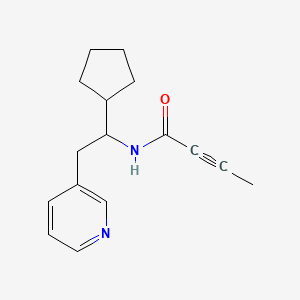
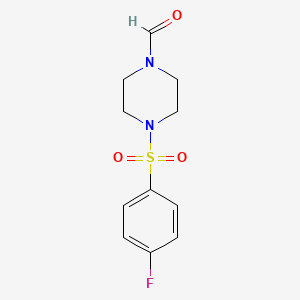
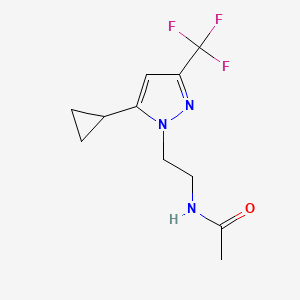
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)
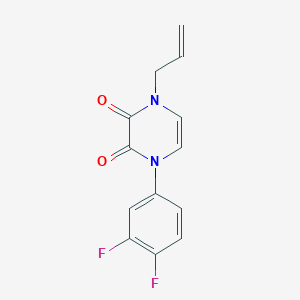
![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)
